molecular formula C12H21N3 B1646080 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine

4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine

Cat. No.: B1646080
M. Wt: 207.32 g/mol
InChI Key: ITAVCQFFEODSLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is a heterocyclic compound that features both a pyrazole and a piperidine ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of the pyrazole ring, known for its biological activity, combined with the piperidine ring, often found in pharmacologically active compounds, makes this molecule a valuable target for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine typically involves the formation of the pyrazole ring followed by its attachment to the piperidine moiety. One common method is the cyclization of a suitable hydrazine derivative with a diketone to form the pyrazole ring. This is followed by alkylation to introduce the ethyl and methyl groups. The final step involves the coupling of the pyrazole derivative with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity. Solvent choice, temperature control, and purification methods are also critical factors in the industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can be used to modify the pyrazole ring or the piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenating agents, alkylating agents, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups onto the pyrazole or piperidine rings.

Scientific Research Applications

4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance the compound’s lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyridine
  • 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Morpholine
  • 4-(1-ethyl-3,4-dimethyl-1H-pyrazol-5-yl)Pyrrolidine

Uniqueness

4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine is unique due to the combination of the pyrazole and piperidine rings, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups further modifies its reactivity and interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C12H21N3

Molecular Weight

207.32 g/mol

IUPAC Name

4-(2-ethyl-4,5-dimethylpyrazol-3-yl)piperidine

InChI

InChI=1S/C12H21N3/c1-4-15-12(9(2)10(3)14-15)11-5-7-13-8-6-11/h11,13H,4-8H2,1-3H3

InChI Key

ITAVCQFFEODSLQ-UHFFFAOYSA-N

SMILES

CCN1C(=C(C(=N1)C)C)C2CCNCC2

Canonical SMILES

CCN1C(=C(C(=N1)C)C)C2CCNCC2

Origin of Product

United States

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